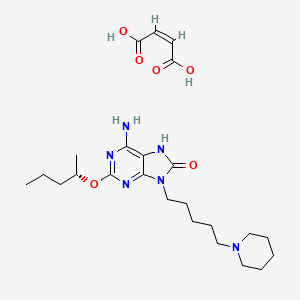

GSK2245035 maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1325212-97-2 |

|---|---|

Molecular Formula |

C24H38N6O6 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C20H34N6O2.C4H4O4/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25;5-3(6)1-2-4(7)8/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |

InChI Key |

MWVXFHFYGZBEBN-DASCVMRKSA-N |

Isomeric SMILES |

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

GSK2245035: A Selective TLR7 Agonist for Immune Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, TLR7 recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This targeted activation of the innate immune system makes TLR7 an attractive target for therapeutic intervention in a variety of diseases, including allergic conditions, infectious diseases, and oncology. GSK2245035 was developed as an intranasal formulation to modulate the immune response in the airways, with a primary focus on treating allergic rhinitis and asthma by rebalancing the T-helper 2 (Th2) dominant inflammation characteristic of these conditions.[2][3][4] This document provides a comprehensive technical overview of GSK2245035, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

GSK2245035 selectively binds to and activates TLR7 within the endosomal compartment of immune cells.[1][2] This binding event initiates the dimerization of TLR7, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5][6] Ultimately, this pathway culminates in the activation of two key transcription factors:

-

Interferon Regulatory Factor 7 (IRF7): Leads to the robust production of type I interferons, particularly IFN-α.[1]

-

Nuclear Factor-kappa B (NF-κB): Induces the expression of various pro-inflammatory cytokines, such as TNF-α.[1][5]

GSK2245035 exhibits a preferential stimulation of the IRF7 pathway, resulting in a high ratio of IFN-α to TNF-α induction.[4][7] This profile is thought to be advantageous for treating allergic diseases, as IFN-α can suppress Th2 cytokine responses (e.g., IL-5 and IL-13) and promote a Th1-polarized immune environment.[4][7]

Signaling Pathway

The following diagram illustrates the TLR7 signaling cascade initiated by GSK2245035.

Caption: TLR7 signaling cascade initiated by GSK2245035.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2245035 from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Assay System | Cytokine Measured | pEC50 | Reference |

| Human PBMCs | IFN-α | 9.3 | [4] |

| Human PBMCs | TNF-α | 6.5 | [4] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Preclinical In Vivo Pharmacodynamics (Cynomolgus Monkey)

| Dose (Intranasal) | Analyte | Fold Increase (vs. Predose) | Time Point | Reference |

| 3 ng/kg/week | IFN-α | ~14.8 | Not Specified | [7] |

| 30 ng/kg/week | IFN-α | ~14.8 | Not Specified | [7] |

| 3 ng/kg/week | IP-10 | ~40 | Not Specified | [7] |

| 30 ng/kg/week | IP-10 | ~40 | Not Specified | [7] |

IP-10 (Interferon-gamma-inducible protein 10) is a downstream biomarker of IFN activity.

Table 3: Clinical Trial in Allergic Rhinitis (NCT01788813)

| Parameter | Placebo (n=14) | GSK2245035 20 ng (n=14) | GSK2245035 80 ng (n=14) | Reference |

| Dosing Regimen | Intranasal, once weekly for 8 weeks | Intranasal, once weekly for 8 weeks | Intranasal, once weekly for 8 weeks | [4] |

| Incidence of Cytokine Release Syndrome AEs | 28% | 36% | 93% | [8] |

| Most Common AE | Headache (14%) | Headache (28%) | Headache (79%) | [8] |

| IP-10 Induction (Nasal & Serum) | No significant change | Dose-related increase | Dose-related increase | [4] |

AE: Adverse Event

Table 4: Clinical Trial in Allergic Asthma (NCT02833974)

| Parameter | Placebo (n=14) | GSK2245035 20 ng (n=22) | Reference |

| Dosing Regimen | Intranasal, once weekly for 8 weeks | Intranasal, once weekly for 8 weeks | [3][9] |

| Primary Endpoint (Late Asthmatic Response) | Not met | Not met (% attenuation in FEV1 was -4.6% to -10.5%) | [3][9] |

| Incidence of Any Adverse Event | 71% (10/14) | 95% (21/22) | [3][9] |

| Incidence of Treatment-Related AEs | 29% (4/14) | 64% (14/22) | [2] |

| Most Common Treatment-Related AE | Headache (14%) | Headache (27%) | [2] |

| Pharmacokinetics (Plasma) | Not quantifiable | Not quantifiable (LLOQ: 2 pg/mL) | [2] |

FEV1: Forced Expiratory Volume in 1 second; LLOQ: Lower Limit of Quantification

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of GSK2245035. These are standardized protocols and may not reflect the exact internal procedures of GlaxoSmithKline.

Human Peripheral Blood Mononuclear Cell (PBMC) Isolation and Cytokine Release Assay

Objective: To isolate PBMCs from whole blood and measure cytokine production following stimulation with a TLR7 agonist.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

50 mL conical tubes

-

Centrifuge with swinging-bucket rotor

-

96-well cell culture plates

-

GSK2245035 or other TLR7 agonist

-

ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-5, IL-13)

Protocol:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.

-

Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the final PBMC pellet in complete RPMI-1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.[7][10]

-

-

Cytokine Release Assay:

-

Adjust the PBMC concentration to 1 x 10^6 viable cells/mL in complete RPMI-1640 medium.

-

Plate 180 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. Add 20 µL of each dilution to the appropriate wells in triplicate. Include a vehicle control (medium only).

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis. Supernatants can be analyzed immediately or stored at -80°C.

-

Quantify cytokine concentrations using commercial ELISA kits according to the manufacturer's instructions.

-

TLR7 Activity Assay using HEK-Blue™ Reporter Cells

Objective: To quantify TLR7 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)

-

Growth Medium (DMEM, 10% FBS, selective antibiotics as per manufacturer)

-

GSK2245035

-

96-well flat-bottom plates

Protocol:

-

Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.

-

On the day of the assay, wash cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.

-

Add 180 µL of the cell suspension (typically 25,000-50,000 cells) to each well of a 96-well plate.

-

Add 20 µL of GSK2245035 dilutions (prepared in growth medium) to the wells. Include appropriate positive and negative controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a microplate reader. The color change from pink to purple/blue is proportional to the level of TLR7 activation.[11][12]

Nasal Allergen Challenge (NAC) Clinical Protocol (Generalized)

Objective: To evaluate the effect of a therapeutic agent on the nasal response to a specific allergen in a controlled clinical setting.

Materials:

-

Standardized allergen extract (e.g., grass pollen, house dust mite) at a predetermined concentration

-

Saline solution (negative control)

-

Metered-dose nasal spray device capable of delivering a precise volume (e.g., 100 µL per actuation)

-

Data collection tools: Total Nasal Symptom Score (TNSS) questionnaire, acoustic rhinometer or nasal peak inspiratory flow (NPIF) meter.

Protocol:

-

Baseline Assessment: Before the challenge, record the participant's baseline nasal symptoms using the TNSS (typically scoring sneezing, rhinorrhea, nasal itching, and congestion on a 0-3 scale). Measure baseline nasal patency using acoustic rhinometry or NPIF.

-

Control Administration: Administer one spray of saline into each nostril.

-

Post-Control Assessment: After 10-15 minutes, repeat the TNSS and nasal patency measurements.

-

Allergen Administration: If the response to saline is negative, administer one spray of the allergen extract into each nostril. The participant should hold their breath during administration to prevent inhalation into the lower airways.[6][13]

-

Post-Allergen Assessments: Record TNSS and measure nasal patency at multiple time points post-challenge (e.g., 15, 30, 60 minutes, and then hourly for several hours) to capture both the early and late-phase allergic responses.

-

Data Analysis: The primary outcome is typically the change in TNSS from baseline. Objective measures of nasal obstruction are also analyzed. In a therapeutic trial, these responses are compared between the active treatment group and the placebo group at follow-up visits after the treatment period.[4][8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a TLR7 agonist in a clinical setting, incorporating a nasal allergen challenge.

Caption: Clinical trial workflow for evaluating intranasal GSK2245035.

Conclusion

GSK2245035 is a well-characterized, potent, and selective TLR7 agonist with a preferential ability to induce type I interferons. Preclinical and early clinical studies demonstrated clear target engagement through the induction of the biomarker IP-10.[3][4] In patients with allergic rhinitis, intranasal administration of GSK2245035 was associated with a reduction in allergic reactivity.[4] However, in a subsequent study in patients with mild allergic asthma, GSK2245035 did not significantly attenuate the allergen-induced asthmatic response, despite evidence of target engagement.[3][9] The compound was generally well-tolerated at lower doses (20 ng), though cytokine-release-syndrome-related adverse events, such as headache, were common, particularly at higher doses (80 ng).[4] The comprehensive data and established methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential and applications of selective TLR7 agonists like GSK2245035 in various disease contexts.

References

- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 2. medrxiv.org [medrxiv.org]

- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anilocus.com [anilocus.com]

- 6. EAACI Position paper on the standardization of nasal allergen challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sanguinebio.com [sanguinebio.com]

- 8. Nasal challenges in allergen immunotherapy trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ucallmlabs.com [ucallmlabs.com]

- 11. invivogen.com [invivogen.com]

- 12. invivogen.com [invivogen.com]

- 13. aaaai.org [aaaai.org]

GSK2245035 induction of type 1 interferons

An In-depth Technical Guide to GSK2245035-Mediated Induction of Type 1 Interferons

Introduction

GSK2245035 is a selective, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for intranasal administration.[1][2] Its primary mechanism of action revolves around the stimulation of the innate immune system to produce type 1 interferons (IFNs), particularly IFN-alpha.[3][4] The therapeutic rationale for GSK2245035 is to modulate the immune environment, for instance in the airways, to rebalance inflammatory responses, such as reducing the type 2 inflammation characteristic of allergic diseases like allergic rhinitis and asthma.[3][5] This guide provides a detailed overview of the core mechanism, quantitative data from clinical evaluations, and the experimental protocols used to assess the type 1 IFN-inducing effects of GSK2245035.

Core Mechanism: TLR7-Mediated Type 1 Interferon Induction

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[3] TLR7 is located within the endosomal compartments of specific immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells, where it detects single-stranded RNA (ssRNA) from viruses.[3]

GSK2245035, as a TLR7 agonist, mimics viral ssRNA, binding to and activating TLR7. This activation initiates a downstream signaling cascade via the adaptor protein MyD88. This leads to the activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7), which is constitutively expressed in pDCs. Activated IRF7 translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of type 1 IFN genes, driving the transcription and subsequent secretion of IFN-α and IFN-β.[6]

Pharmacodynamic Data: Biomarker Evidence of Target Engagement

Direct measurement of IFN-α/β in clinical settings can be challenging. Therefore, a downstream IFN-stimulated gene product, Interferon-inducible protein 10 (IP-10 or CXCL10), is used as a robust pharmacodynamic biomarker to confirm target engagement and quantify the biological response to GSK2245035.[1][3] Clinical studies have demonstrated clear, dose-dependent increases in IP-10 levels in both nasal lavage fluid and serum following intranasal administration of GSK2245035.[2][7]

Table 1: IP-10 Induction by Intranasal GSK2245035

| Dose | Sample Type | Time Point | Observation | Certainty | Reference |

| 20 ng | Nasal Lavage | 24 hours post-dose | Increased IP-10 levels | >95% | [2][5] |

| 20 ng | Serum | 24 hours post-dose | Increased IP-10 levels | >95% | [2][5] |

| 80 ng | Nasal Lavage | 24 hours post-dose | Dose-related increase in IP-10 | >95% | [2][7] |

| 80 ng | Serum | 24 hours post-dose | Dose-related increase in IP-10 | >95% | [2][7] |

Table 2: Adverse Events Associated with GSK2245035 Treatment

Data from a study with 8 weekly doses in patients with allergic rhinitis (n=14 per group).

| Adverse Event Type | Placebo | 20 ng GSK2245035 | 80 ng GSK2245035 | Reference |

|---|---|---|---|---|

| Any Cytokine-Related AE | 28% | 36% | 93% | [5] |

| Headache (Most Common) | ||||

| Mild | 7% | 14% | 14% | [5] |

| Moderate | 7% | 14% | 29% | [5] |

| Severe | 7% | 0% | 36% |[5] |

These data indicate that intranasal GSK2245035 doses as low as 20 ng are sufficient to engage the TLR7 pathway and induce a systemic type 1 IFN response, as measured by IP-10.[1] However, higher doses are associated with a significant increase in cytokine-release syndrome-related adverse events, with headache being the most common.[2][5]

Experimental Protocols

The clinical evaluation of GSK2245035 has been conducted through randomized, double-blind, placebo-controlled studies in both healthy volunteers and patients with allergic rhinitis or mild asthma.[1][2][3]

Key Methodologies

-

Study Design : Participants are typically randomized to receive placebo or different doses of intranasal GSK2245035 (e.g., 20 ng, 80 ng) administered weekly for a set period, such as 8 weeks.[3][5]

-

Participant Population : Studies have enrolled adults with active seasonal allergic rhinitis or mild allergic asthma, confirmed by skin prick tests and clinical history.[3][5]

-

Drug Administration : GSK2245035 is administered as an intranasal spray.

-

Pharmacodynamic Assessment :

-

Sample Collection : Serum and nasal lavage fluid are collected at baseline and at specified time points after dosing (e.g., 24 hours) to measure biomarkers.[2]

-

Biomarker Analysis : IP-10 levels are quantified using standard immunoassays (e.g., ELISA). Other cytokines and chemokines such as MCP-1, IFNα, IFNβ, IL-1β, IL-6, and TNFα may also be measured in serum.[3]

-

-

Clinical Efficacy Assessment :

-

Nasal Allergen Challenge (NAC) : A standardized amount of a relevant allergen is administered into the nasal passages.[2]

-

Symptom Scoring : Total Nasal Symptom Score (TNSS), which combines scores for rhinorrhea, nasal itching, sneezing, and nasal obstruction, is recorded at various intervals post-NAC to assess the clinical response.[5]

-

-

Safety Monitoring : Adverse events (AEs) are recorded throughout the study, with a particular focus on symptoms related to cytokine release syndrome (e.g., headache, fever, myalgia).[2]

Conclusion

GSK2245035 is a potent TLR7 agonist that effectively induces a type 1 interferon response following intranasal administration. Clinical studies confirm target engagement through significant, dose-dependent increases in the biomarker IP-10 at tolerated doses.[1] The 20 ng dose appears to provide a favorable balance, inducing a local and systemic immune response with a safety profile similar to placebo, whereas higher doses (≥80 ng) are associated with a high incidence of cytokine-related adverse events.[2][5] This body of research provides a clear technical framework for understanding how GSK2245035 stimulates type 1 IFN pathways, supported by robust quantitative biomarker data and well-defined clinical protocols.

References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Double-edged effects of interferons on the regulation of cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GSK2245035 Signaling via MyD88: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, with a focus on its interaction with the myeloid differentiation primary response 88 (MyD88) adaptor protein. This document includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling pathway and experimental workflows.

Core Signaling Pathway: GSK2245035 and MyD88

GSK2245035 is a small molecule agonist of TLR7, a key receptor in the innate immune system. Upon binding to TLR7 within the endosome of immune cells, particularly plasmacytoid dendritic cells (pDCs), GSK2245035 initiates a signaling cascade that is critically dependent on the MyD88 adaptor protein. This pathway ultimately leads to the production of type I interferons (IFNs), such as IFN-α, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α).

The activation of TLR7 by GSK2245035 triggers the recruitment of MyD88 to the receptor's Toll-interleukin 1 receptor (TIR) domain. MyD88, in turn, recruits members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK1 and IRAK4. This leads to the formation of a protein complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which are responsible for the transcription of type I IFNs and pro-inflammatory cytokines, respectively.

The Selective TLR7 Agonist GSK2245035 and its Role in IFN-α Production in Plasmacytoid Dendritic Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. TLR7 is predominantly expressed in the endosomal compartment of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Its activation by single-stranded RNA (ssRNA) viruses, or synthetic agonists like GSK2245035, triggers a signaling cascade that results in the robust production of type I interferons (IFNs), particularly IFN-α.[1][2] This whitepaper provides a detailed technical guide on the mechanism of action of GSK2245035, its impact on IFN-α production in pDCs, and the experimental protocols to study these effects.

Mechanism of Action: TLR7-Mediated IFN-α Production

GSK2245035 stimulates pDCs to produce IFN-α through the canonical TLR7 signaling pathway. Upon binding of GSK2245035 to TLR7 within the endosome, a conformational change in the receptor leads to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), the master transcription factor for type I IFN gene expression. This results in the transcription and subsequent secretion of IFN-α from the pDC.

Data Presentation: In Vitro Efficacy of GSK2245035

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the in vitro dose-response of GSK2245035 on IFN-α production in purified human pDCs or peripheral blood mononuclear cells (PBMCs), including EC50 values or maximal induction levels. While clinical studies have demonstrated target engagement through the measurement of downstream biomarkers like IFN-γ-inducible protein 10 (IP-10) after intranasal administration of GSK2245035, the specific in vitro pharmacology data remains proprietary or unpublished.[1]

For illustrative purposes, the following tables are structured to present such data once it becomes available.

Table 1: Dose-Dependent Induction of IFN-α in Purified Human pDCs by GSK2245035

| GSK2245035 Concentration (nM) | Mean IFN-α Concentration (pg/mL) ± SD |

| Vehicle Control | Data Not Available |

| 0.1 | Data Not Available |

| 1 | Data Not Available |

| 10 | Data Not Available |

| 100 | Data Not Available |

| 1000 | Data Not Available |

| EC50 (nM) | Data Not Available |

Table 2: Dose-Dependent Induction of IFN-α in Human PBMCs by GSK2245035

| GSK2245035 Concentration (nM) | Mean IFN-α Concentration (pg/mL) ± SD |

| Vehicle Control | Data Not Available |

| 1 | Data Not Available |

| 10 | Data Not Available |

| 100 | Data Not Available |

| 1000 | Data Not Available |

| 10000 | Data Not Available |

| EC50 (nM) | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of GSK2245035 on IFN-α production in human pDCs.

Isolation of Human Plasmacytoid Dendritic Cells (pDCs) from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of untouched pDCs from human PBMCs using magnetic-activated cell sorting (MACS) for high purity.

Materials:

-

Human peripheral blood (from healthy donors)

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)

-

Plasmacytoid Dendritic Cell Isolation Kit, human (e.g., Miltenyi Biotec)

-

LS Columns

-

MACS Separator

Procedure:

-

PBMC Isolation:

-

Dilute peripheral blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.

-

Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.

-

Resuspend the PBMC pellet in MACS buffer.

-

-

pDC Isolation (Negative Selection):

-

Count the PBMCs and resuspend in MACS buffer at the concentration recommended by the isolation kit manufacturer.

-

Add the biotin-antibody cocktail from the pDC isolation kit and incubate for the recommended time at 4-8°C.

-

Add the anti-biotin magnetic beads and incubate for the recommended time at 4-8°C.

-

Place an LS column in the magnetic field of a MACS separator.

-

Prepare the column by rinsing with MACS buffer.

-

Apply the cell suspension onto the column.

-

Collect the flow-through containing the unlabeled, enriched pDCs.

-

Wash the column with MACS buffer and collect this fraction with the initial flow-through.

-

Centrifuge the collected cells, resuspend in culture medium, and assess purity by flow cytometry using antibodies against pDC markers (e.g., CD123, CD303/BDCA-2).

-

In Vitro Stimulation of pDCs with GSK2245035

Materials:

-

Isolated human pDCs

-

GSK2245035 (with appropriate solvent for dilution, e.g., DMSO)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

-

96-well cell culture plates

Procedure:

-

Resuspend the purified pDCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of solvent used for GSK2245035).

-

Add 100 µL of the GSK2245035 dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the culture supernatants for IFN-α quantification.

Quantification of IFN-α by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

-

Human IFN-α ELISA kit (e.g., from PBL Assay Science, R&D Systems, or Thermo Fisher Scientific)

-

Culture supernatants from stimulated pDCs

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the human IFN-α ELISA kit.

-

Briefly, this typically involves:

-

Coating a 96-well plate with a capture antibody specific for human IFN-α.

-

Washing the plate to remove unbound antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding standards (recombinant human IFN-α) and the collected culture supernatants to the wells.

-

Incubating to allow IFN-α to bind to the capture antibody.

-

Washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubating to allow the detection antibody to bind to the captured IFN-α.

-

Washing the plate.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction with a stop solution.

-

Measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Generate a standard curve using the absorbance values of the known IFN-α standards.

-

Calculate the concentration of IFN-α in the culture supernatants by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling Pathway

References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type III IFNs are produced by and stimulate human plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSK2245035: A Selective TLR7 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7) developed by GlaxoSmithKline for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis and asthma.[1][2][3] The therapeutic strategy is based on modulating the immune system in the airways to counteract the Type 2 inflammatory responses characteristic of allergies.[3][4] By activating TLR7, GSK2245035 stimulates the production of Type 1 interferons (IFNs), particularly IFN-α, which can help rebalance the immune response.[5][6]

Discovery and Mechanism of Action

The development of GSK2245035 stemmed from the hypothesis that inducing a local immunomodulatory response in the upper airways could mitigate allergic reactions.[1][5] TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, was identified as a key target.[4][5] Activation of TLR7 by its natural ligands (single-stranded RNA) or synthetic agonists initiates a signaling cascade that can suppress the Th2 cytokine responses responsible for allergic inflammation.[5][6]

GSK2245035, an 8-oxoadenine derivative, was designed for high potency and selectivity, with a preference for stimulating IFN-α production over pro-inflammatory cytokines like TNF-α.[5][6] This profile was intended to maximize the therapeutic effect while minimizing potential inflammatory side effects.[5]

Signaling Pathway

Upon binding to TLR7 within the endosome, GSK2245035 induces receptor dimerization. This triggers a downstream signaling cascade mediated by the adapter protein MyD88.[5] The pathway bifurcates to activate two key transcription factors:

-

Interferon Regulatory Factor 7 (IRF-7): Leads to the robust production of Type 1 interferons, primarily IFN-α.[5]

-

Nuclear Factor kappa B (NF-κB): Results in the production of various pro-inflammatory cytokines, including TNF-α.[5]

The chemical structure of GSK2245035 was optimized to preferentially drive the IRF-7-mediated pathway.[5]

Chemical Synthesis

The synthesis of GSK2245035 (designated as compound 32 in the primary discovery publication) was achieved from 2-fluoroadenine.[5] The key strategic steps involve the introduction of the C-2 side chain, bromination at the C-8 position, and subsequent elaboration to the final 8-oxo-purine structure with the N-9 substituent.

Synthetic Workflow

The published synthetic route is outlined below.[5]

Quantitative Data Summary

GSK2245035 has been evaluated in vitro and in clinical trials. Key quantitative data are summarized below.

Table 1: In Vitro Potency and Selectivity

| Assay | Cell Type | Parameter | Value | Reference |

| IFN-α Induction | Human PBMC | pEC₅₀ | ~7.5 (Nanomolar) | [5] |

| TNF-α Induction | Human PBMC | pEC₅₀ | < 5.0 | [5] |

| IFN-α/TNF-α Selectivity | Human Whole Blood | Ratio | > IFN-α | [5] |

Table 2: Clinical Pharmacodynamics and Safety (Intranasal Administration)

| Study Population | Dose | Key Finding | Adverse Events (AEs) | Reference |

| Healthy Volunteers & Allergic Rhinitis Pts | < 100 ng | Tolerated, no nasal inflammation. | - | [1] |

| Healthy Volunteers & Allergic Rhinitis Pts | 20 ng | Target engagement confirmed (IP-10 increase). | Incidence similar to placebo. | [1][2] |

| Allergic Rhinitis Pts | 80 ng | Clear pharmacodynamic response. | 93% of participants experienced CytoRS-AEs (e.g., headache). | [2][7] |

| Mild Allergic Asthma Pts | 20 ng (weekly x 8) | No significant attenuation of late asthmatic response (FEV1). | 95% reported AEs (vs 71% placebo), most common was headache. | [3][4] |

Experimental Protocols

In Vitro Cytokine Induction Assay

Objective: To determine the potency (EC₅₀) of GSK2245035 in inducing IFN-α and TNF-α.

-

Cell Preparation: Cryopreserved human peripheral blood mononuclear cells (PBMCs) are thawed, washed, and resuspended in appropriate cell culture medium.[5]

-

Compound Preparation: GSK2245035 is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

-

Incubation: Cells are plated in 96-well plates and treated with the various concentrations of GSK2245035 or vehicle control. The plates are incubated for 24 hours at 37°C in a humidified CO₂ incubator.[5]

-

Cytokine Measurement: After incubation, the supernatant is collected. The concentrations of IFN-α and TNF-α in the supernatant are quantified using a validated immunoassay method, such as ELISA or a multiplex bead-based assay.

-

Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the pEC₅₀ values for each cytokine.

Clinical Trial Protocol for Allergic Rhinitis

Objective: To assess the safety, pharmacodynamics, and efficacy of repeated intranasal doses of GSK2245035.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[2]

-

Participant Population: Adults with a history of allergic rhinitis to a specific pollen (e.g., ragweed).[2]

-

Intervention: Participants are randomized to receive weekly intranasal doses of GSK2245035 (e.g., 20 ng or 80 ng) or a matching placebo for a defined treatment period (e.g., 8 weeks).[2]

-

Pharmacodynamic Assessments:

-

Biomarkers: Nasal and serum samples are collected at baseline and at specified time points (e.g., 24 hours after doses 1 and 8) to measure levels of IFN-inducible protein 10 (IP-10).[2]

-

-

Efficacy Assessments:

-

Safety Monitoring: Adverse events (AEs), with a focus on cytokine release syndrome-related AEs (CytoRS-AEs), are monitored and recorded throughout the study.[2]

Clinical Trial Workflow Example

References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toll-Like Receptor Agonists as Adjuvants for Allergen Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of GSK2245035: A TLR7 Agonist for Allergic Asthma

An In-depth Technical Review

Abstract

GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist investigated for the treatment of allergic asthma. The rationale for its development was centered on the hypothesis that activating the TLR7 pathway could counteract the dominant Type 2 (T2) inflammatory response characteristic of allergic asthma. This document provides a comprehensive overview of the preclinical and clinical evaluation of GSK2245035 in the context of asthma. While detailed preclinical studies in animal models of asthma are not extensively published, this guide synthesizes the known mechanism of action, the preclinical rationale based on the broader class of TLR7 agonists, and the available data from clinical trials in patients with mild allergic asthma. This technical guide is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory approaches to treating allergic airway diseases.

Introduction: The Rationale for TLR7 Agonism in Asthma

Allergic asthma is a chronic inflammatory disease of the airways, predominantly driven by a T-helper 2 (Th2) cell-mediated immune response to inhaled allergens. This T2 inflammation is characterized by the production of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which orchestrate the recruitment of eosinophils, mast cell activation, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, specifically, recognizes single-stranded RNA (ssRNA) viruses and endogenous ssRNA. Activation of TLR7, particularly on plasmacytoid dendritic cells (pDCs) and B cells, leads to the production of type I interferons (IFNs), most notably IFN-α. This induction of a Type 1 immune response is thought to be capable of downregulating the T2 inflammatory cascade, thereby presenting a potential therapeutic strategy for allergic diseases.

GSK2245035 was developed by GlaxoSmithKline as a selective TLR7 agonist. The primary therapeutic hypothesis was that intranasal administration of GSK2245035 would engage TLR7 in the airways, leading to a localized production of IFN-α and a subsequent reduction in the allergic inflammatory response to aeroallergens.

Mechanism of Action

GSK2245035 exerts its pharmacological effect by binding to and activating TLR7, which is located in the endosomal compartment of immune cells. The proposed signaling cascade is as follows:

-

TLR7 Activation: GSK2245035, mimicking viral ssRNA, binds to TLR7 within the endosome of cells like pDCs.

-

MyD88-Dependent Pathway: This binding event initiates a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein.

-

IRF7 Activation: The signal culminates in the activation of interferon regulatory factor 7 (IRF7).

-

Type I IFN Production: Activated IRF7 translocates to the nucleus and drives the transcription of genes encoding for type I interferons, primarily IFN-α.

-

Downregulation of T2 Inflammation: The produced IFN-α is believed to suppress the T2 immune response through several mechanisms, including the inhibition of Th2 cell differentiation and the reduction of T2 cytokine production (IL-4, IL-5, IL-13).

In vitro studies using peripheral blood mononuclear cells from donors with allergic rhinitis have demonstrated the immunomodulatory potential of GSK2245035, showing a reduction in IL-5 and IL-13 secretion and an enhancement of IL-10 and IFN-γ secretion.

Preclinical Evaluation in Animal Models of Asthma

While specific preclinical data for GSK2245035 in animal models of asthma are not extensively detailed in publicly available literature, the rationale for its clinical investigation was based on the established effects of TLR7 agonists in such models. Generally, these studies involve sensitizing animals, typically mice or rats, to an allergen like ovalbumin (OVA) and then challenging them to induce an asthmatic phenotype.

General Experimental Protocol for a Preclinical Asthma Model

A typical experimental workflow to evaluate a TLR7 agonist in a mouse model of allergic asthma would be as follows:

-

Sensitization: Mice are sensitized to an allergen (e.g., OVA) via intraperitoneal injections, often with an adjuvant like alum to enhance the immune response.

-

Drug Administration: Prior to allergen challenge, a cohort of sensitized mice receives the TLR7 agonist (e.g., intranasal GSK2245035), while a control group receives a placebo.

-

Allergen Challenge: Mice are challenged with an aerosolized solution of the allergen to induce an acute allergic airway response.

-

Assessment of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is measured by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and recording changes in lung function.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils.

-

Cytokine Analysis: The levels of T2 cytokines (IL-4, IL-5, IL-13) and Type 1 cytokines (IFN-γ) in the BAL fluid or lung homogenates are measured.

-

Histopathology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.

Clinical Studies of GSK2245035 in Asthma

The primary investigation of GSK2245035 in asthma was a Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT02833974). This study aimed to assess the effect of intranasal GSK2245035 on the allergen-induced asthmatic response in subjects with mild allergic asthma.

Experimental Protocol of the Phase IIa Clinical Trial

The key aspects of the clinical trial protocol are summarized below:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

-

Participants: 36 individuals with mild allergic asthma.

-

Treatment: Participants were randomized (1:1) to receive either intranasal GSK2245035 (20 ng) or a placebo once weekly for 8 weeks.

-

Allergen Challenge: A bronchial allergen challenge was performed one week after the final dose to induce an early and late asthmatic response.

-

Primary Endpoint: The primary endpoint was the attenuation of the late asthmatic response (LAR), measured as the minimum and weighted mean forced expiratory volume in 1 second (FEV1) between 4 and 10 hours post-challenge.

-

Secondary Endpoints: These included the early asthmatic response (EAR), changes in inflammatory biomarkers in blood and sputum (e.g., eosinophils, IL-5), and fractional exhaled nitric oxide (FeNO).

The Pharmacodynamics of Intranasal GSK2245035: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a novel, selective, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for the intranasal treatment of allergic rhinitis.[1][2] By targeting TLR7, which is a key receptor in the innate immune system, GSK2245035 aims to modulate the immune response to aeroallergens, shifting it away from a Th2-dominant allergic phenotype towards a non-allergic Th1-dominant or regulatory phenotype.[3][4] This document provides a comprehensive technical guide on the pharmacodynamics of intranasally administered GSK2245035, summarizing key findings from clinical studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Mechanism of Action: TLR7 Agonism

GSK2245035 exerts its pharmacological effects by binding to and activating TLR7, an endosomally located receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[5] TLR7 activation by its natural ligands, such as single-stranded RNA from viruses, or by synthetic agonists like GSK2245035, initiates a downstream signaling cascade. This cascade is predominantly mediated by the MyD88 adaptor protein, leading to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] The activation of these transcription factors results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which are crucial for orchestrating an antiviral and Th1-type immune response.[2] A key pharmacodynamic biomarker for GSK2245035 activity is the interferon-gamma-inducible protein 10 (IP-10), a chemokine whose expression is strongly upregulated by type I interferons.[6]

Experimental Protocols

Study Design (Based on NCT01788813)

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the safety, pharmacodynamics, and effect on allergic reactivity of intranasal GSK2245035.[1]

-

Participants: Adults (18-65 years) with a history of allergic rhinitis to pollen or perennial allergens, with or without mild asthma.[1]

-

Treatment Groups:

-

GSK2245035 20 ng

-

GSK2245035 80 ng

-

Placebo (normal saline spray)[1]

-

-

Dosing Regimen: Intranasal spray administered once weekly for 8 weeks. Each dose was split between the two nostrils.[1]

-

Study Phases:

Nasal Allergen Challenge (NAC) Protocol

The NAC is a key procedure to evaluate the clinical effect of GSK2245035 on the allergic response.

-

Baseline Assessment: Total Nasal Symptom Score (TNSS) and Peak Nasal Inspiratory Flow (PNIF) are recorded.[7]

-

Allergen Administration: A predetermined dose of the relevant allergen is administered as a nasal spray.[7]

-

Post-Challenge Monitoring: TNSS and PNIF are recorded at multiple time points post-challenge (e.g., 15 minutes, 30 minutes, and then hourly for several hours) to assess the immediate and late-phase allergic reactions.[7]

Nasal Lavage and Biomarker Analysis

Nasal lavage is performed to collect nasal secretions for the measurement of local biomarkers.

-

Collection: A buffered saline solution is instilled into each nostril, held for a short period, and then expelled into a collection tube.

-

Processing: The collected lavage fluid is centrifuged to remove cellular debris. The supernatant is stored at -80°C until analysis.

-

Biomarker Measurement: The concentration of IP-10 and other biomarkers in the nasal lavage fluid and serum is determined using a validated enzyme-linked immunosorbent assay (ELISA).[6]

Total Nasal Symptom Score (TNSS)

The TNSS is a patient-reported outcome that quantifies the severity of key nasal symptoms.

-

Symptoms Assessed: Nasal congestion, rhinorrhea (runny nose), sneezing, and nasal itching.[7]

-

Scoring: Each symptom is rated on a 4-point scale:

-

0 = None

-

1 = Mild

-

2 = Moderate

-

3 = Severe[7]

-

-

Total Score: The scores for the four individual symptoms are summed to give a total score out of 12.[7]

Quantitative Data Summary

Safety and Tolerability: Adverse Events (AEs)

| Adverse Event Category | Placebo (n=14) | GSK2245035 (20 ng, n=14) | GSK2245035 (80 ng, n=14) |

| Any AE | 71% | 95% | 93% |

| Headache | 57% | 41% | 93% |

| Nasopharyngitis | 21% | 27% | Not Reported |

| Oropharyngeal Pain | 0% | 32% | Not Reported |

| Data compiled from multiple studies and may represent different patient populations.[5][8] |

The 80 ng dose was associated with a higher incidence of cytokine-release syndrome-related AEs, such as headache, which were generally mild and transient.[2] The 20 ng dose was well-tolerated and had an AE profile similar to placebo.[2]

Pharmacodynamic Biomarker Response: IP-10 Induction

| Time Point | Sample Type | GSK2245035 (20 ng) | GSK2245035 (80 ng) |

| 24h post-Dose 1 | Serum | Significant Increase | Dose-dependent Increase |

| 24h post-Dose 8 | Serum | Significant Increase | Dose-dependent Increase |

| 24h post-Dose 1 | Nasal Lavage | Significant Increase | Dose-dependent Increase |

| 24h post-Dose 8 | Nasal Lavage | Significant Increase | Dose-dependent Increase |

| Qualitative summary based on reported findings.[2] |

Intranasal GSK2245035 led to dose-dependent increases in both serum and nasal IP-10 levels, confirming target engagement and induction of a type I IFN response.[2]

Clinical Efficacy: Reduction in Total Nasal Symptom Score (TNSS) post-NAC

| Follow-up Visit | GSK2245035 (20 ng) vs. Placebo | GSK2245035 (80 ng) vs. Placebo |

| FUV1 (1 week post-treatment) | Trend for reduction | Trend for reduction |

| FUV2 (3 weeks post-treatment) | Trend for reduction | Trend for reduction |

| FUV3 (1 year post-treatment) | No significant reduction | Not Assessed |

| Qualitative summary based on reported findings.[2] |

Both the 20 ng and 80 ng doses of GSK2245035 showed a trend towards reducing the total nasal symptom score following a nasal allergen challenge for up to 3 weeks after the last dose.[2]

Conclusion

Intranasal GSK2245035, a selective TLR7 agonist, has demonstrated a clear pharmacodynamic effect in clinical trials, characterized by the induction of the biomarker IP-10, indicative of a type I interferon response. The 20 ng dose was well-tolerated and showed promising trends in reducing allergic rhinitis symptoms following nasal allergen challenge.[2] These findings support the proposed mechanism of action, whereby GSK2245035 modulates the nasal immune environment to attenuate the allergic response. Further research is warranted to fully elucidate the long-term efficacy and disease-modifying potential of this novel immunomodulatory approach for allergic respiratory diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GSK2245035 Maleate In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 maleate is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA viruses and small synthetic agonists. Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This immunomodulatory activity makes GSK2245035 a compound of interest for therapeutic applications in diseases like allergic rhinitis and asthma, where a shift from a Th2 to a Th1 immune response is desirable.[1]

These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).

Data Presentation

The immunomodulatory potential of GSK2245035 has been demonstrated in vitro through its ability to modulate cytokine secretion from human PBMCs. While specific dose-response data with EC50 values for cytokine induction by GSK2245035 in vitro is not extensively available in public literature, studies have shown its qualitative effects. The following tables summarize the observed effects of GSK2245035 on cytokine production in cultured PBMCs from donors with allergic rhinitis.[1]

Table 1: Effect of GSK2245035 on Th1 and Regulatory Cytokine Secretion

| Cytokine | Effect |

| Interferon-gamma (IFN-γ) | Enhanced secretion |

| Interleukin-10 (IL-10) | Enhanced secretion |

| Interferon-inducible protein 10 (IP-10) | Dose-dependent increase (observed in vivo) |

Table 2: Effect of GSK2245035 on Th2 Cytokine Secretion

| Cytokine | Effect |

| Interleukin-5 (IL-5) | Reduced secretion |

| Interleukin-13 (IL-13) | Reduced secretion |

Signaling Pathway

Activation of TLR7 by GSK2245035 in the endosome of an immune cell, such as a plasmacytoid dendritic cell, triggers a MyD88-dependent signaling pathway. This leads to the activation of transcription factors NF-κB and IRF7, which in turn induce the expression of type I interferons and other inflammatory cytokines.

References

Application Notes and Protocols for GSK2245035 Dose-Response Studies in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFNα, and other pro-inflammatory cytokines. This immunomodulatory activity makes GSK2245035 a compound of interest for therapeutic applications, including the treatment of allergic diseases like asthma. These application notes provide detailed protocols for assessing the dose-response of GSK2245035 in cell culture, focusing on primary human peripheral blood mononuclear cells (PBMCs), a key target cell population.

Mechanism of Action: TLR7 Signaling Pathway

GSK2245035, upon binding to TLR7 in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) within the PBMC population, initiates a signaling cascade through the adaptor protein MyD88. This leads to two main downstream pathways:

-

IFNα Production: Activation of Interferon Regulatory Factor 7 (IRF-7) culminates in the robust production of IFNα.

-

Pro-inflammatory Cytokine Production: Activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway results in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα).

GSK2245035 has been shown to be highly selective for the induction of IFNα over pro-inflammatory cytokines.[1]

Caption: TLR7 Signaling Pathway Activated by GSK2245035.

Data Presentation: Dose-Response of GSK2245035 in Human PBMCs

The following tables summarize the in vitro potency of GSK2245035 in inducing cytokine production in human peripheral blood mononuclear cells (PBMCs) and whole blood. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.

| Cytokine | Cell Type | Potency (pEC50) |

| IFNα | Human PBMC | 9.3 |

| TNFα | Human PBMC | 6.8 |

| IFNα | Human Whole Blood | 7.5 |

| TNFα | Human Whole Blood | <5.0 |

Table 1: Potency of GSK2245035 in Inducing IFNα and TNFα.

| Cytokine | Cell Type | Potency (EC50, nM) |

| IL-12p70 | Human PBMC | 1.8 |

| IL-10 | Human PBMC | 5.6 |

| IFNγ | Human PBMC | 2.5 |

| IL-1β | Human PBMC | >1000 |

Table 2: Potency of GSK2245035 in Inducing Other Cytokines in Human PBMCs.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

-

Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium.

-

Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Dose-Response Stimulation of PBMCs with GSK2245035

Materials:

-

Isolated human PBMCs

-

Complete RPMI 1640 medium

-

GSK2245035 stock solution (e.g., in DMSO)

-

96-well cell culture plates

Protocol:

-

Resuspend PBMCs in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

-

Prepare serial dilutions of GSK2245035 in complete RPMI 1640 medium. A typical concentration range to test would be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest GSK2245035 concentration).

-

Add 100 µL of the GSK2245035 dilutions or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may need to be determined empirically for specific cytokines.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C until analysis.

Cytokine Quantification by ELISA

Materials:

-

Cell culture supernatants

-

Commercially available ELISA kits for human IFNα, TNFα, IL-12p70, IL-10, and IFNγ

-

ELISA plate reader

Protocol:

-

Follow the manufacturer's instructions for the specific ELISA kit being used.

-

Briefly, coat a 96-well ELISA plate with the capture antibody.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Experimental Workflow

Caption: Workflow for GSK2245035 Dose-Response Assay.

References

Application Notes and Protocols for GSK2245035 in a Representative In Vivo Murine Model of Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7) designed for intranasal administration.[1] Activation of TLR7 on plasmacytoid dendritic cells (pDCs) and other immune cells in the nasal mucosa is intended to induce a local immunomodulatory response, characterized by the production of type I interferons (IFN-α) and a subsequent shift from a Th2-dominant to a Th1/Treg-biased immune environment.[1] This mechanism of action holds therapeutic potential for allergic diseases such as asthma and allergic rhinitis, which are typically driven by Th2-mediated inflammation.[1][2] While detailed preclinical efficacy data for GSK2245035 in murine allergy models is not extensively published, this document provides a comprehensive overview of its mechanism of action and a representative protocol for its evaluation in a murine model of allergic asthma, based on established methodologies for TLR7 agonists and allergic sensitization.

Mechanism of Action

GSK2245035, upon intranasal administration, engages TLR7, a pattern recognition receptor primarily located in the endosomes of pDCs and B cells.[2] This interaction triggers a signaling cascade through the MyD88 adapter protein, leading to the activation of transcription factors IRF-7 and NF-κB.[1] IRF-7 activation results in the robust production of IFN-α, which in turn suppresses Th2 cytokine responses (e.g., IL-4, IL-5, IL-13).[1][3] The activation of NF-κB can lead to the production of pro-inflammatory cytokines, but GSK2245035 has been optimized to preferentially induce IFN-α over TNF-α.[1] This immunomodulatory effect aims to rebalance the immune response to allergens, potentially leading to long-term disease modification.[1]

Signaling Pathway of GSK2245035

Caption: Signaling cascade of GSK2245035 upon TLR7 engagement in a pDC.

Representative Experimental Protocol: Murine Model of Allergic Asthma

This protocol describes a common method for inducing allergic airway inflammation in mice using ovalbumin (OVA) as the allergen. This model can be adapted to evaluate the efficacy of intranasally administered GSK2245035.

Materials

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).

-

Adjuvant: Aluminum hydroxide (Al(OH)₃).

-

Test Article: GSK2245035, formulated for intranasal delivery.

-

Vehicle Control: Vehicle used for GSK2245035 formulation.

-

Challenge Apparatus: Ultrasonic nebulizer and exposure chamber.

Experimental Workflow

References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intranasal Delivery of GSK2245035

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed for intranasal administration to modulate the immune response in the airways.[1][2] Activation of TLR7 by GSK2245035 preferentially stimulates the production of Type-1 interferons (IFNs), such as IFNα, which can play a crucial role in rebalancing the immune response in allergic diseases like allergic rhinitis and asthma.[3][4] These application notes provide an overview of the formulation, mechanism of action, and protocols for the intranasal delivery of GSK2245035.

Mechanism of Action

GSK2245035 exerts its pharmacological effect by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[4] Upon binding of GSK2245035, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and a robust Type-1 IFN response. The induced IFNs can suppress Th2-mediated allergic inflammation, which is a key driver of allergic rhinitis and asthma.[3][4] A key biomarker for target engagement of GSK2245035 is the IFN-gamma-inducible protein-10 (IP-10), which shows a dose-dependent increase in both nasal fluids and serum following intranasal administration.[2][5]

Signaling Pathway

Caption: TLR7 signaling cascade initiated by GSK2245035.

Formulation

Clinical Formulation

The specific composition of the clinical intranasal formulation of GSK2245035 is not publicly available. However, clinical studies have described it as an aqueous solution, with the placebo being a normal saline spray.[5] For research purposes, a sterile, buffered saline solution at a physiological pH (around 6.5-7.0) would be a suitable vehicle.

Example of a suitable vehicle for intranasal administration:

-

Phosphate-buffered saline (PBS), pH 7.0

-

Isotonic saline (0.9% NaCl)

Preclinical Formulation

For preclinical studies in mice, GSK2245035 has been formulated in a vehicle of 0.2% Tween 80 in saline. This formulation aids in the solubilization and administration of the compound.

Data Presentation

Table 1: Clinical Study Dosing and Safety Overview

| Parameter | GSK2245035 (20 ng) | GSK2245035 (80 ng) | Placebo | Reference |

| Dose per Administration | 20 ng | 80 ng | N/A | [5] |

| Dosing Regimen | Once weekly for 8 weeks | Once weekly for 8 weeks | Once weekly for 8 weeks | [4][5] |

| Administration Route | Intranasal spray (1 spray per nostril) | Intranasal spray (1 spray per nostril) | Intranasal spray (1 spray per nostril) | [4] |

| Dose per Actuation | 10 ng | 10 ng or 20 ng | N/A | [4] |

| Common Adverse Events | Headache (similar incidence to placebo) | Headache (93% of participants), flu-like symptoms | Headache | [5] |

| Nasal Inflammation | No evidence | No evidence | No evidence | [5] |

Table 2: Pharmacodynamic Response (IP-10 Induction)

| Biomarker | Dose | Time Point | Observation | Reference |

| Serum IP-10 | 20 ng | 24 hours post-dose | Significant increase | [2] |

| Serum IP-10 | 80 ng | 24 hours post-dose | Dose-related increase | [5] |

| Nasal IP-10 | 20 ng | 24 hours post-dose | Significant increase | [5] |

| Nasal IP-10 | 80 ng | 24 hours post-dose | Dose-related increase | [5] |

Table 3: Pharmacokinetic Parameters (General Overview)

Note: Detailed pharmacokinetic data for intranasal GSK2245035 is limited in publicly available literature. The information below is a general summary.

| Parameter | Observation | Reference |

| Absorption | Rapid systemic absorption following intranasal delivery. | [6][7] |

| Bioavailability | Intranasal administration bypasses first-pass metabolism, but bioavailability can be variable. | [6][7] |

| Distribution | Primarily targets the nasal mucosa and associated lymphoid tissue, with subsequent systemic distribution. | [6] |

| Metabolism | Expected to be metabolized in the liver. | [6] |

| Elimination | Primarily via renal and fecal routes. | [6] |

Experimental Protocols

Experimental Workflow: Preclinical Intranasal Administration in Mice

Caption: Workflow for preclinical intranasal dosing of GSK2245035 in mice.

Protocol 1: Intranasal Administration of GSK2245035 to Anesthetized Mice

Materials:

-

GSK2245035

-

0.2% Tween 80 in sterile saline

-

Anesthetic (e.g., isoflurane with vaporizer or ketamine/xylazine solution)

-

Micropipette and tips

-

Animal handling and restraint equipment

Procedure:

-

Formulation Preparation: Prepare the desired concentration of GSK2245035 in 0.2% Tween 80/saline. Ensure the solution is well-mixed.

-

Anesthesia: Anesthetize the mouse using a standardized protocol (e.g., chamber induction with isoflurane or intraperitoneal injection of ketamine/xylazine). Monitor the depth of anesthesia to ensure the animal is unresponsive to toe pinch but maintains a steady respiratory rate.

-

Positioning: Place the anesthetized mouse in a supine position, with its head slightly tilted back to facilitate the retention of the administered solution in the nasal cavity.

-

Administration: Using a micropipette, carefully administer a small volume of the GSK2245035 formulation into each nostril. A typical volume is between 10-25 µL per nostril. Administer the liquid slowly to allow for inhalation and to prevent it from entering the lungs.

-

Post-Administration: Keep the mouse in the supine position for a few minutes after administration to allow for absorption.

-

Recovery: Place the mouse in a clean cage and monitor it until it has fully recovered from anesthesia.

-

Sample Collection: At the designated time points, collect blood, nasal lavage fluid, or other tissues for pharmacokinetic and pharmacodynamic analysis.

Protocol 2: Intranasal Administration of GSK2245035 in a Clinical Setting (Based on Published Trial Designs)

Materials:

-

GSK2245035 formulated as an aqueous solution in a nasal spray device (e.g., 10 ng per actuation).

-

Placebo (normal saline) in an identical nasal spray device.

-

Personal protective equipment for the administrator.

Procedure:

-

Participant Preparation: Ensure the participant is seated comfortably and has gently blown their nose to clear any excess mucus.

-

Device Priming: If required, prime the nasal spray device according to the manufacturer's instructions to ensure accurate dosing.

-

Administration:

-

Instruct the participant to tilt their head slightly forward.

-

Insert the nozzle of the nasal spray device into one nostril, pointing it towards the outer side of the nose.

-

Instruct the participant to breathe in gently through their nose while the administrator actuates the spray.

-

Repeat the procedure for the other nostril.

-

-

Post-Administration: Instruct the participant to avoid sniffing forcefully or blowing their nose for a few minutes after administration to allow for optimal absorption.

-

Monitoring: Monitor the participant for any immediate adverse events. For clinical trials, follow the protocol-specified schedule for safety assessments and blood/nasal sample collection for pharmacodynamic analysis.

Experimental Workflow: Clinical Trial of Intranasal GSK2245035

Caption: General workflow for a clinical trial of intranasal GSK2245035.

Conclusion

GSK2245035 represents a targeted immunomodulatory approach for the treatment of allergic airway diseases. Its intranasal delivery route allows for direct application to the site of allergic inflammation. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals working with GSK2245035 and other TLR7 agonists. Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and delivery.

References

- 1. Early clinical evaluation of the intranasal TLR7 agonist GSK2245035: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and pharmacodynamics of intranasal GSK2245035, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The roles of toll like receptor 3, 7 and 8 in allergic rhinitis pathogenesis | Allergologia et Immunopathologia [elsevier.es]

- 4. Intranasal GSK2245035, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intranasal Opioid Administration in Rhesus Monkeys: PET Imaging and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of intranasal drugs, still a missed opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring IP-10 as a Pharmacodynamic Biomarker for the TLR7 Agonist GSK2245035

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist that has been investigated for the immunomodulatory treatment of allergic airways disease.[1] By activating TLR7, GSK2245035 stimulates the innate immune system, leading to the production of type I interferons (IFNs) and subsequent downstream signaling cascades.[1][2] A key pharmacodynamic biomarker for assessing the biological activity and target engagement of GSK2245035 is the Interferon-gamma-inducible protein 10 (IP-10), also known as C-X-C motif chemokine ligand 10 (CXCL10).[1] Monitoring IP-10 levels in response to GSK2245035 administration provides a quantitative measure of the drug's on-target effects. These application notes provide a summary of the available clinical data and detailed protocols for the measurement of IP-10.

Data Presentation

Clinical studies have demonstrated a clear dose-dependent increase in both nasal and serum IP-10 levels following intranasal administration of GSK2245035.[3][4] This indicates successful target engagement in both the local (nasal mucosa) and systemic (peripheral blood) compartments. While specific mean concentrations and ranges from these studies are not fully detailed in publicly available literature, the data strongly support a significant elevation of IP-10 in response to treatment.

Table 1: Summary of IP-10 Response to Intranasal GSK2245035 Administration

| Dose of GSK2245035 | Sample Type | IP-10 Change | Certainty of Effect | Reference |

| 20 ng | Nasal Lavage | Increased | >95% | [3][4] |

| 20 ng | Serum | Increased | >95% | [3][4] |

| 80 ng | Nasal Lavage | Increased | >95% | [3][4] |

| 80 ng | Serum | Increased | >95% | [3][4] |

Note: Data is derived from randomized, double-blind, placebo-controlled clinical trials. The "Certainty of Effect" is based on a Bayesian framework analysis as reported in the cited studies.

Mandatory Visualizations

Caption: TLR7 Signaling Pathway Leading to IP-10 Production.

Caption: Experimental Workflow for IP-10 Measurement.

Experimental Protocols

Protocol 1: Human Serum/Plasma IP-10 Measurement by ELISA

This protocol is a general guideline for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human IP-10. Commercial ELISA kits are widely available and their specific instructions should be followed.

Materials:

-

Human IP-10 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standard, wash buffer, substrate, and stop solution)

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Distilled or deionized water

-

Absorbent paper

Sample Collection and Preparation:

-